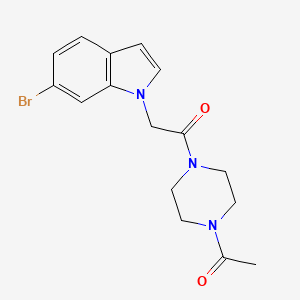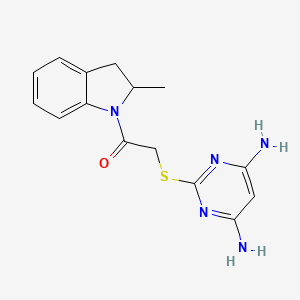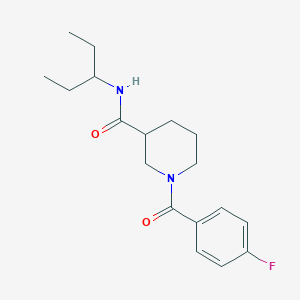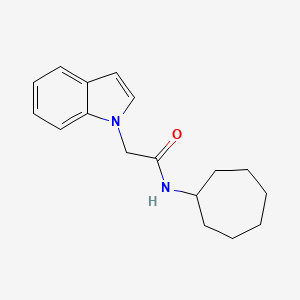
1-(4-acetylpiperazin-1-yl)-2-(6-bromo-1H-indol-1-yl)ethanone
Übersicht
Beschreibung
1-(4-acetylpiperazin-1-yl)-2-(6-bromo-1H-indol-1-yl)ethanone is a synthetic organic compound that features a piperazine ring, an indole moiety, and a bromine substituent
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological pathways involving indole derivatives.
Medicine: Potential use in drug discovery for targeting specific receptors or enzymes.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-acetylpiperazin-1-yl)-2-(6-bromo-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting with a suitable indole precursor, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Piperazine Derivative Formation: The piperazine ring can be acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Coupling Reaction: The final step involves coupling the brominated indole with the acetylated piperazine using a suitable linker, often facilitated by a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-acetylpiperazin-1-yl)-2-(6-bromo-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using agents like potassium permanganate.
Reduction: The bromine substituent can be reduced to a hydrogen atom using hydrogenation techniques.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of 1-(4-acetylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone.
Substitution: Formation of various substituted indole derivatives.
Wirkmechanismus
The mechanism of action of 1-(4-acetylpiperazin-1-yl)-2-(6-bromo-1H-indol-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as G-protein coupled receptors or enzymes, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-acetylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone: Lacks the bromine substituent.
1-(4-acetylpiperazin-1-yl)-2-(6-chloro-1H-indol-1-yl)ethanone: Contains a chlorine substituent instead of bromine.
Uniqueness
The presence of the bromine atom in 1-(4-acetylpiperazin-1-yl)-2-(6-bromo-1H-indol-1-yl)ethanone can significantly influence its reactivity and biological activity, making it unique compared to its analogs.
Eigenschaften
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(6-bromoindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2/c1-12(21)18-6-8-19(9-7-18)16(22)11-20-5-4-13-2-3-14(17)10-15(13)20/h2-5,10H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKFLTWVHAJTOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CN2C=CC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE](/img/structure/B4506756.png)



![N-[1-(4-methylphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B4506780.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4506782.png)
![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4506787.png)
![N-(2-fluorophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4506795.png)

![1-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B4506806.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4506821.png)
![4-[({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B4506825.png)

